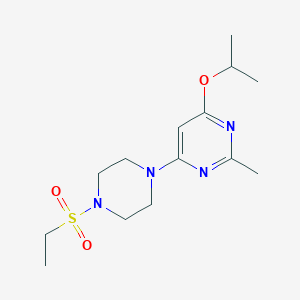
N-(Cyanomethyl)-2-cyclopentylsulfanyl-N-methyl-5-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound usually includes its molecular formula, structure, and the functional groups present. It may also include information about its discovery or synthesis .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. Techniques such as chromatography and spectroscopy can be used to analyze these properties .Applications De Recherche Scientifique
Kinetic Studies in Microemulsions
Research on the nitrosation of various compounds in quaternary microemulsions has provided insights into the kinetic behavior and reactivity of similar nitro compounds. The study by García‐Río and Hervella (2006) detailed the influence of alcohol concentration on the reaction kinetics, offering a foundational understanding of how such compounds might behave in complex mixtures (García‐Río & Hervella, 2006).
Hypoxia-Selective Cytotoxins
Palmer et al. (1996) explored regioisomers of hypoxia-selective cytotoxins, revealing the synthesis and cell cytotoxicity of these compounds under hypoxic conditions. This research highlights the potential for developing targeted therapies for hypoxic tumors, which could be relevant for compounds with similar structures (Palmer et al., 1996).
Solubility and Physico-Chemical Properties
Understanding the solubility and physico-chemical properties of nitrobenzamide compounds is crucial for their application in scientific research. Yuan et al. (2019) conducted a comprehensive study on the solubility determination and modeling of p-nitrobenzamide, which could provide valuable insights for similar compounds, especially in the context of formulation development (Yuan et al., 2019).
Enzyme Inhibition and Anticonvulsant Properties
The interrelationship between anticonvulsant activity and enzyme inhibitory properties has been explored by Pandey et al. (1981), who synthesized a series of nitrobenzamides and evaluated their effects. Such studies provide a framework for understanding the biochemical interactions and potential therapeutic applications of related compounds (Pandey et al., 1981).
Material Science Applications
The application of nitrobenzamide derivatives in polymer and materials science has been highlighted by Zhao et al. (2012), who discussed the utilization of photolabile groups in altering polymer properties. This research opens avenues for the application of similar compounds in the development of innovative materials and technologies (Zhao et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(cyanomethyl)-2-cyclopentylsulfanyl-N-methyl-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-17(9-8-16)15(19)13-10-11(18(20)21)6-7-14(13)22-12-4-2-3-5-12/h6-7,10,12H,2-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMSIHAVPGPUGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])SC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

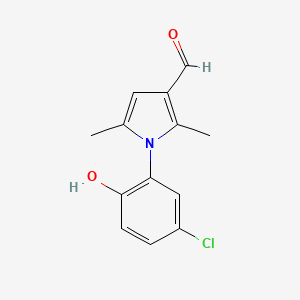
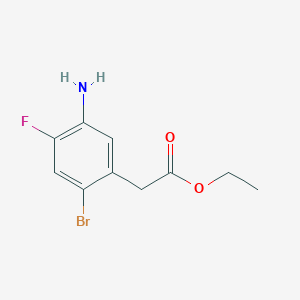
![2-((3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2577960.png)
![4-{[3-(Ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B2577963.png)
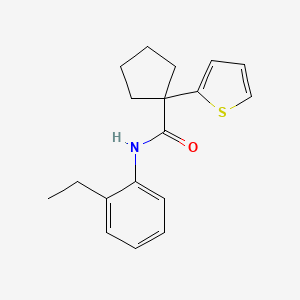

![3-[2-(3-Aminopropoxy)ethoxy]propan-1-ol;hydrochloride](/img/structure/B2577966.png)
![N-[1-(2-Anilino-2-oxoethyl)piperidin-4-yl]-2-chloropropanamide](/img/structure/B2577969.png)
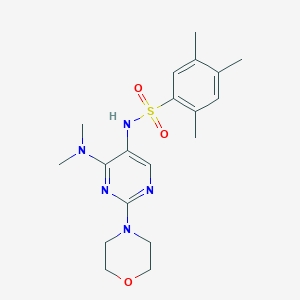
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2577971.png)


![8-fluoro-5-(4-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2577976.png)
